molecular formula C8H16N2O B119053 ((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol CAS No. 155225-19-7

((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol

Cat. No. B119053
M. Wt: 156.23 g/mol
InChI Key: WSHDBTQQKKWIIQ-SFYZADRCSA-N
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Description

The compound ((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol is a derivative of octahydropyrido[1,2-a]pyrazine, which is a structural motif found in various heterocyclic compounds. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related octahydropyrido[1,2-a]pyrazine derivatives has been explored in the literature. For instance, a sequential oxonium-olefin-alkyne cyclization process has been employed to synthesize (octahydro-1H-pyrano[3,4-c]pyridin-5-yl)methanone derivatives, which share a similar fused bicyclic structure to ((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol. This process involves a cascade cyclization of aldehydes with a specific enol ether and is facilitated by BF3·OEt2 at room temperature, yielding products with good diastereoselectivities .

Molecular Structure Analysis

The molecular structure of ((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol is characterized by a bicyclic system that includes a pyrrolo and a pyrazine ring. This structure is closely related to the octahydropyrano[3,2-b]pyrrole derivatives, which are synthesized through a double reductive amination of pyranose derivatives. These compounds exhibit high stereoselectivity, which is a crucial factor in the biological activity and synthesis of chiral molecules .

Chemical Reactions Analysis

The chemical reactivity of octahydropyrido[1,2-a]pyrazine derivatives has been studied, revealing that these compounds can undergo various transformations. For example, oxidation of octahydropyrido[1,2-a]pyrazine derivatives with mercuric acetate leads to hexahydro-2H-pyrido[1,2-a]pyrazin-1-ones. These compounds can further react with methyl iodide to form methiodides, which upon reduction yield a 10-membered ring lactam. Such transformations demonstrate the versatility of the octahydropyrido[1,2-a]pyrazine scaffold in synthetic chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol are not detailed in the provided papers, the properties of similar compounds can be inferred. The octahydropyrido[1,2-a]pyrazine derivatives are likely to have moderate polarity due to the presence of nitrogen atoms and potential for hydrogen bonding. Their solubility in organic solvents and reactivity can be influenced by the presence of substituents and the stereochemistry of the bicyclic system. The stereoselective synthesis methods suggest that the chiral centers in these molecules are significant for their chemical behavior and potential biological activity .

Scientific Research Applications

Synthesis and Biological Evaluation of Pyrazole Derivatives

Pyrazoles, a class of heterocyclic compounds, are recognized for their significant agrochemical and pharmaceutical activities. These compounds, synthesized under microwave conditions from hydrazines and chalcone derivatives, exhibit a wide range of biological activities including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018). This study underscores the versatility of pyrazole derivatives, suggesting potential pharmaceutical and agrochemical applications for related compounds like “((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol”.

Methanol as a Hydrogen Source

Methanol serves as a liquid hydrogen carrier, offering a sustainable pathway for hydrogen production via steam reforming, partial oxidation, and autothermal reforming. Copper-based catalysts, known for their high activity and selectivity towards CO2, play a critical role in these processes. Advances in catalyst development and reactor technology enhance the efficiency of hydrogen production from methanol, supporting its use in a hydrogen-methanol economy (G. García et al., 2021). This highlights the importance of methanol in sustainable energy and chemical synthesis, suggesting potential research applications for related compounds in energy storage and conversion.

Methanotrophs and Methane Conversion

Methanotrophs, bacteria that use methane as their sole carbon source, offer a biotechnological approach to converting methane into valuable products like methanol, formaldehyde, and organic acids. These bacteria not only contribute to methane bioconversion but also to bioremediation and the production of biopolymers and lipids. Genetic engineering further extends their applicability in producing novel compounds (P. Strong et al., 2015). This study points towards the potential of methanol and related compounds in biotechnology and environmental management.

Methanol in Fuel Cells and Energy Systems

Methanol is a key component in direct methanol fuel cells (DMFCs), offering a clean-burning, efficient energy source. Research on methanol oxidation at platinum electrodes and the development of methanol-impermeable polymer electrolytes highlights the challenges and advancements in using methanol in fuel cells. These studies contribute to the understanding of methanol's role in renewable energy technologies (A. Heinzel et al., 1999; Jamie L. Cohen et al., 2007). This emphasizes the relevance of methanol and its derivatives in addressing energy storage and conversion challenges.

properties

IUPAC Name

[(3R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c11-6-7-5-10-3-1-2-8(10)4-9-7/h7-9,11H,1-6H2/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHDBTQQKKWIIQ-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(CN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN[C@H](CN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401222867
Record name (3R,8aS)-Octahydropyrrolo[1,2-a]pyrazine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol

CAS RN

155225-19-7
Record name (3R,8aS)-Octahydropyrrolo[1,2-a]pyrazine-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155225-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,8aS)-Octahydropyrrolo[1,2-a]pyrazine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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